molecular formula C14H11ClN4O2S B1668880 Chlorsulfaquinoxaline CAS No. 97919-22-7

Chlorsulfaquinoxaline

Cat. No.: B1668880
CAS No.: 97919-22-7
M. Wt: 334.8 g/mol
InChI Key: CTSNHMQGVWXIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Analysis

Biochemical Properties

It is known to be structurally similar to endogenous substances such as aminobenzenesulfonamides . This suggests that it may interact with enzymes, proteins, and other biomolecules in a similar manner as these substances.

Cellular Effects

Chlorsulfaquinoxaline has been observed to have effects on various types of cells. In vitro, it acts as a topoisomerases IIα and IIβ poison, thus inhibiting DNA replication . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its ability to inhibit DNA replication suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound shows a slow degradation during photolysis compared with chlorination process .

Chemical Reactions Analysis

Chlorsulfaquinoxaline undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include chlorine, UV light, and specific pH and temperature settings. Major products formed from these reactions include various by-products identified using liquid chromatography and mass spectrometry .

Properties

IUPAC Name

4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S/c15-11-2-1-3-12-14(11)17-8-13(18-12)19-22(20,21)10-6-4-9(16)5-7-10/h1-8H,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSNHMQGVWXIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C(=C1)Cl)NS(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10243340
Record name Chlorsulfaquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10243340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O < 1 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Carbonate buffer 10 - 12 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH 25 - 30 (mg/mL), MeOH 5 - 7 (mg/mL), EtOH (95%) 4 - 6 (mg/mL), DMSO > 50 (mg/mL)
Record name CHLOROSULFAQUINOXALINE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339004%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

97919-22-7
Record name 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97919-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorsulfaquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097919227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorsulfaquinoxaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12921
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name chloroquinoxaline sulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorsulfaquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10243340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORSULFAQUINOXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0408QB48D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorsulfaquinoxaline
Reactant of Route 2
Chlorsulfaquinoxaline
Reactant of Route 3
Chlorsulfaquinoxaline
Reactant of Route 4
Chlorsulfaquinoxaline
Reactant of Route 5
Chlorsulfaquinoxaline
Reactant of Route 6
Chlorsulfaquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.